Crystal Structure and Stereochemistry of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane: A Technical Guide for Drug Development
Crystal Structure and Stereochemistry of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane: A Technical Guide for Drug Development
Executive Summary: Escaping Flatland with Spirocyclic Scaffolds
In modern medicinal chemistry, the transition from planar, sp²-rich aromatic rings to conformationally restricted, sp³-rich scaffolds is a proven strategy to improve pharmacokinetic and pharmacodynamic (PK/PD) profiles. The 1-oxa-4-azaspiro[5.5]undecane core is a premier example of this paradigm. Acting as a bioisostere for traditional morpholines and piperidines, this spirocycle has been increasingly integrated into advanced therapeutics, including allosteric SHP2 inhibitors[1] and SMARCA2-degrading PROTACs[2].
This whitepaper provides an in-depth analysis of a specific, highly substituted derivative: 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane . By dissecting its inherent axial chirality, solid-state crystal conformation, and self-validating synthetic pathways, this guide equips drug development professionals with the technical foundation required to leverage this scaffold in structure-based drug design.
Stereochemical Complexity: The Anatomy of a Chiral Spirane
The inclusion of an isopropyl (propan-2-yl) group at the C9 position of the 1-oxa-4-azaspiro[5.5]undecane framework transforms a simple spirocycle into a stereochemically complex chiral spirane. Understanding this chirality is critical, as the spatial projection of the N4 amine vector directly dictates target engagement[1].
Breaking Symmetry at the Spiro Carbon
To understand the chirality of this molecule, we must analyze its topological connectivity:
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The Morpholine Ring (Ring A): Numbered such that oxygen is O1, followed by C2, C3, N4, C5, and the spiro carbon at C6. Because C6 is separated from O1 by one bond and from N4 by two bonds, the morpholine ring is inherently asymmetric relative to the spiro node. It possesses no plane of symmetry passing through C6.
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The Cyclohexane Ring (Ring B): Shares the C6 spiro carbon and bears the bulky isopropyl group at C9.
Because the two rings are fused orthogonally, and neither ring possesses a plane of symmetry that aligns with the other, the entire molecule lacks a mirror plane ( C1 point group). This results in axial (spirane) chirality .
Diastereomeric Divergence
The bulky C9-isopropyl group strictly anchors the cyclohexane ring in a chair conformation by occupying the equatorial position to avoid severe 1,3-diaxial steric clashes. Relative to this anchored cyclohexane chair, the morpholine ring can be fused in two distinct geometric orientations:
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Diastereomer A (Trans-like): The O1 atom occupies the axial position relative to the cyclohexane ring, while the C5 atom is equatorial.
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Diastereomer B (Cis-like): The O1 atom occupies the equatorial position, while the C5 atom is axial.
Each of these diastereomers exists as a pair of non-superimposable enantiomers, yielding four distinct stereoisomers.
Caption: Stereochemical divergence of the chiral spirane into two diastereomeric pairs of enantiomers.
Crystal Structure and Solid-State Conformation
X-ray crystallography is the gold standard for validating the stereochemical assignments of complex morpholine derivatives[3]. Because free secondary amines are often oils or hygroscopic solids, crystallization of 1-oxa-4-azaspiro[5.5]undecanes requires salt formation (e.g., hydrochloride or mesylate) to increase the crystal lattice energy and establish a rigid hydrogen-bonding network.
Crystallographic Parameters
When crystallized via vapor diffusion (methanol/diethyl ether), the HCl salt of the scaffold typically crystallizes in a monoclinic crystal system. The solid-state conformation reveals that both the morpholine and cyclohexane rings adopt nearly perfect, orthogonal chair conformations.
Table 1: Representative Crystallographic Data for the Spirocyclic HCl Salt
| Parameter | Value / Description |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Conformation (Ring A) | Chair (Morpholine) |
| Conformation (Ring B) | Chair (Cyclohexane) |
| C9-Isopropyl Orientation | Strictly Equatorial |
| Intermolecular Bonding | N4–H ⋯ Cl⁻ (Strong Salt Bridge); O1 ⋯ H–N (Weak H-bond) |
Pharmacological Vectoring
The orthogonal chair-chair arrangement is highly prized in drug discovery. As illustrated below, the spirocyclic core projects the N4 amine and the O1 ether into distinct spatial quadrants. This allows the molecule to simultaneously act as a hydrogen-bond donor/acceptor (via N4) and a solvent-exposed dipole (via O1) without the entropic penalty of pre-organizing a flexible chain.
Caption: Pharmacological interaction vectors of the 1-oxa-4-azaspiro[5.5]undecane scaffold.
Synthetic Methodology & Experimental Protocols
Synthesizing the 1-oxa-4-azaspiro[5.5]undecane core requires precise control over the spiro carbon[4]. While reductive etherification is a powerful tool for standard morpholines[3], the most robust, self-validating method for this specific spirocycle involves a Corey-Chaykovsky epoxidation followed by nucleophilic ring opening and double alkylation.
Causality in Reagent Selection
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Why Corey-Chaykovsky? Using trimethylsulfoxonium iodide and NaH directly converts 4-isopropylcyclohexanone into the spiro-epoxide. This bypasses the need for a Wittig olefination and subsequent epoxidation, preventing the isolation of volatile exocyclic alkenes.
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Why 1,2-Dibromoethane? Double alkylation of the resulting amino alcohol with 1,2-dibromoethane under basic conditions thermodynamically drives the formation of the unstrained 6-membered morpholine ring, locking in the 1-oxa-4-aza topology.
Step-by-Step Protocol
Step 1: Synthesis of 6-isopropyl-1-oxaspiro[5]octane (Spiro Epoxide)
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Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMSO under N₂.
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Add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature. Stir until hydrogen evolution ceases (approx. 30 mins).
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Dropwise add 4-isopropylcyclohexanone (1.0 eq) in DMSO.
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Stir at 50°C for 2 hours. Quench with cold water, extract with EtOAc, and concentrate to yield the spiro epoxide as a mixture of diastereomers.
Step 2: Synthesis of 1-(Aminomethyl)-4-isopropylcyclohexan-1-ol
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Dissolve the crude spiro epoxide in a 7N solution of ammonia in methanol (10 eq).
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Seal the reaction in a pressure vessel and heat to 80°C for 16 hours.
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Cool to room temperature, vent carefully, and evaporate the solvent under reduced pressure. The crude amino alcohol is carried forward without further purification to avoid losing the highly polar intermediate.
Step 3: Morpholine Annulation (Target Synthesis)
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Dissolve the amino alcohol (1.0 eq) in anhydrous DMF.
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Add anhydrous K₂CO₃ (3.0 eq) and 1,2-dibromoethane (1.1 eq). Note: Dilute conditions (0.1 M) are critical here to favor intramolecular cyclization over intermolecular polymerization.
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Reflux at 100°C for 12 hours.
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Filter the inorganic salts, concentrate the filtrate, and purify via reverse-phase preparative HPLC to resolve the diastereomers of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane.
Caption: Self-validating synthetic workflow for 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane.
Physicochemical Properties
The integration of the spirocyclic morpholine core yields excellent physicochemical properties, making it an ideal building block for fragment-based drug discovery and PROTAC linker chemistry[2].
Table 2: Calculated Physicochemical Properties
| Property | Value | Impact on Drug Development |
| Molecular Weight | 197.32 g/mol | Ideal for fragment libraries or as a terminal capping group. |
| Fraction sp³ (Fsp³) | 1.00 | Maximum possible Fsp³. Confers high aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | Excellent membrane permeability; high BBB penetration potential. |
| H-Bond Donors / Acceptors | 1 / 2 | Balanced profile for kinase hinge-binding or solvent interactions. |
| LogP (Estimated) | 1.8 - 2.2 | Optimal lipophilicity for oral bioavailability. |
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